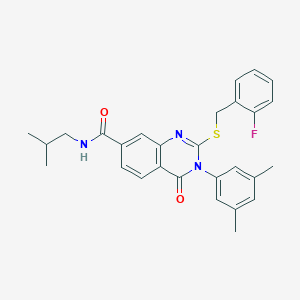

3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-(3,5-dimethylphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN3O2S/c1-17(2)15-30-26(33)20-9-10-23-25(14-20)31-28(35-16-21-7-5-6-8-24(21)29)32(27(23)34)22-12-18(3)11-19(4)13-22/h5-14,17H,15-16H2,1-4H3,(H,30,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKNGKVTZVOADI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N=C2SCC4=CC=CC=C4F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1115298-11-7) belongs to a class of quinazoline derivatives that have garnered attention for their potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 489.6 g/mol. Its structure features a quinazoline core substituted with a thioether and an isobutyl group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C28H28FN3O2S |

| Molecular Weight | 489.6 g/mol |

| CAS Number | 1115298-11-7 |

The biological activity of quinazoline derivatives often involves multiple mechanisms:

- Inhibition of Protein Kinases : Many quinazoline compounds act as inhibitors of specific kinases involved in cancer cell proliferation and survival.

- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells through intrinsic and extrinsic pathways.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those derived from breast and lung cancers.

- IC50 Values : The compound has shown IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity.

Case Studies

- Study on Lung Cancer Cells : A study published in Journal of Medicinal Chemistry reported that the compound inhibited cell proliferation in A549 lung cancer cells with an IC50 value of approximately 0.5 μM. The mechanism was identified as the induction of apoptosis via caspase activation. Figure 1: Cytotoxicity Assay Results

- Breast Cancer Cell Line Evaluation : Another study evaluated the effects on MCF-7 breast cancer cells, revealing a significant reduction in colony formation and increased apoptosis markers after treatment with the compound.

Safety and Toxicity

Preliminary toxicity assessments indicate that the compound is well-tolerated in animal models at therapeutic doses. Further studies are required to establish a comprehensive safety profile.

Structure-Activity Relationship (SAR)

The presence of the fluorobenzyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets. Computational modeling suggests that variations in substituents can significantly affect potency and selectivity.

科学研究应用

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- Lung Cancer (A549)

- Breast Cancer (MCF-7)

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest a strong affinity for target proteins involved in cancer progression, such as tyrosine kinases, indicating its potential as a lead compound for drug development.

Antioxidant Activity

In addition to its anticancer effects, the compound has shown notable antioxidant properties. The DPPH assay results indicate effective scavenging of free radicals, which is crucial for mitigating oxidative stress in cells.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against human cancer cell lines. The results showed that it induced apoptosis and inhibited cell proliferation effectively compared to standard chemotherapeutic agents .

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to elucidate the binding interactions of this compound with target proteins involved in cancer progression. The results indicated a strong binding affinity, suggesting that it could serve as a scaffold for developing new anticancer drugs .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what reaction conditions optimize yield?

- Methodological Answer : The quinazoline core can be synthesized via cyclization of anthranilic acid derivatives. Key steps include:

- Thioether formation : React a 2-fluorobenzyl mercaptan with a halogenated quinazoline intermediate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether group .

- Carboxamide introduction : Use coupling agents like HATU or EDCI with N-isobutylamine in anhydrous DCM or THF .

- Deprotection/purification : Trifluoroacetic acid (TFA) effectively removes protecting groups, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .

- Optimization : Control temperature (0–25°C), use degassed solvents to prevent oxidation of thiol intermediates, and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., 3,5-dimethylphenyl aromatic protons at δ 6.8–7.2 ppm; fluorobenzyl protons at δ 4.2–4.5 ppm) .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ expected at ~508.18 Da) .

- X-ray crystallography : Resolves conformational details of the quinazoline core and substituent orientation, critical for structure-activity relationship (SAR) studies .

Q. What are the known biological targets or assays for quinazoline-based analogs?

- Methodological Answer :

- Kinase inhibition assays : Test against EGFR, VEGFR, or PI3K isoforms using ADP-Glo™ or fluorescence polarization assays .

- Antimicrobial screening : Use microdilution assays (e.g., MIC against S. aureus or E. coli) with compound concentrations ranging from 0.5–128 µg/mL .

- Cytotoxicity : Evaluate via MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposure .

Q. How can solubility and stability be assessed for in vitro studies?

- Methodological Answer :

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by HPLC quantification .

- Stability : Incubate in simulated gastric fluid (pH 1.2) or plasma at 37°C, analyzing degradation products via LC-MS over 24–48 hr .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for quinazoline derivatives be resolved?

- Methodological Answer :

- Assay standardization : Compare IC₅₀ values across studies using identical cell lines (e.g., ATCC-validated HepG2 vs. commercial variants) and assay protocols (e.g., ATP levels normalized to cell count) .

- Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-antibodies) alongside enzymatic assays .

- Meta-analysis : Pool data from public repositories (e.g., ChEMBL) to identify outliers or concentration-dependent effects .

Q. What strategies optimize the compound’s selectivity for specific kinase targets?

- Methodological Answer :

- SAR-guided modifications : Replace the 2-fluorobenzylthio group with bulkier substituents (e.g., 2-chlorobenzyl) to reduce off-target binding .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with kinase ATP-binding pockets, prioritizing residues with high conservation (e.g., EGFR L858R mutation) .

- Proteome-wide profiling : Employ KinomeScan® or thermal shift assays to assess off-target kinase engagement .

Q. How can synthetic routes be scaled for in vivo studies while maintaining purity?

- Methodological Answer :

- Flow chemistry : Continuous synthesis of the quinazoline core reduces batch variability; inline FTIR monitors intermediate formation .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

- QC criteria : Ensure ≥95% purity (HPLC), residual solvent levels (ICH guidelines), and endotoxin-free formulations for animal dosing .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

- Methodological Answer :

- Pharmacokinetics : Use Sprague-Dawley rats (IV/PO dosing) with LC-MS/MS plasma analysis to calculate AUC, Cₘₐₓ, and t₁/₂ .

- Xenograft models : Test antitumor efficacy in NOD/SCID mice implanted with patient-derived xenografts (PDX), monitoring tumor volume via caliper measurements biweekly .

- Toxicology : Conduct repeat-dose studies (14–28 days) with histopathology (liver/kidney) and serum biochemistry (ALT, creatinine) .

Q. How can computational methods predict metabolite formation and toxicity risks?

- Methodological Answer :

- Metabolism prediction : Use Schrödinger’s BioLuminate or GLORYx to simulate Phase I/II metabolism, prioritizing CYP3A4/2D6-mediated oxidation and glucuronidation .

- Toxicity profiling : Apply Derek Nexus or ProTox-II to flag structural alerts (e.g., thioether-related hepatotoxicity) .

- In silico validation : Cross-reference predictions with in vitro hepatocyte incubation data (e.g., human HepaRG cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。